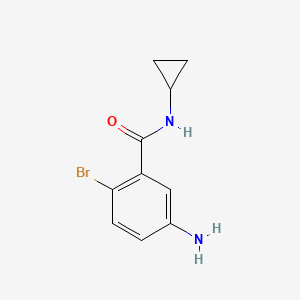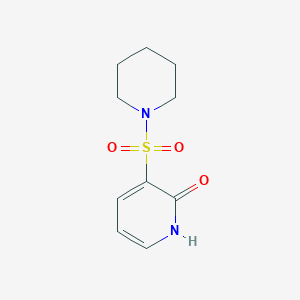
3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one” is a complex organic compound. It contains a pyridin-2(1H)-one group, which is a type of heterocyclic aromatic organic compound. It also contains a piperidin-1-ylsulfonyl group, which is a type of sulfonamide. Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Wissenschaftliche Forschungsanwendungen
Developmental Toxicity and Molecular Inhibition
One significant area of research is the investigation into compounds like piperonyl butoxide (PBO), which, while not directly 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, share structural or functional similarities, particularly in their capacity to inhibit specific biochemical pathways. For instance, PBO has been studied for its ability to inhibit the Sonic hedgehog (Shh) signaling pathway, crucial in embryonic development and in the morphogenesis of the brain and face. This inhibition suggests potential developmental toxicity, linking to craniofacial malformations or neurodevelopmental abnormalities in animal models (Rivera-González, Beames, & Lipinski, 2020).
Insecticidal Synergism and Environmental Impact
Another research dimension explores the substitution of chemical synergists like piperonyl butoxide with more sustainable alternatives. Studies on the effectiveness of vegetable oils as synergists for pyrethrum indicate a shift towards ecological and less harmful solutions in pest control, demonstrating the environmental implications of chemical use in agriculture and the potential for safer alternatives (Marchand, Dimier-Vallet, & Vidal, 2018).
Bioactive Properties and Pharmacological Potential
The bioactive properties of compounds related to this compound, such as those found in Piper species, have been extensively reviewed. These properties include antioxidant, antimicrobial, and anti-inflammatory activities, showcasing the pharmacological potential of Piper-derived compounds in treating various diseases and conditions. The comprehensive review by Salehi et al. (2019) on Piper species underscores the rich phytochemistry and the significant biological activities of these plants, hinting at the diverse applications of their constituents in medicine and food preservation (Salehi et al., 2019).
Chemopreventive and Therapeutic Insights
The therapeutic and preventive potentials against chronic disorders are crucial research areas. Piperine, a compound structurally related to this compound, has shown promising anticancer, antioxidant, and bioavailability-enhancing properties. The selective cytotoxicity towards cancer cells over normal cells presents a significant advantage in cancer therapy, indicating the compound's potential in enhancing the efficacy of chemotherapeutic drugs and reducing their side effects (Manayi, Nabavi, Setzer, & Jafari, 2017).
Eigenschaften
IUPAC Name |
3-piperidin-1-ylsulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-9(5-4-6-11-10)16(14,15)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBPFWDNNILGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

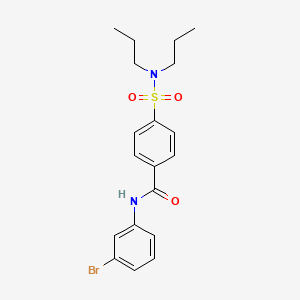

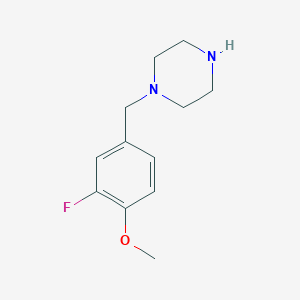
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)
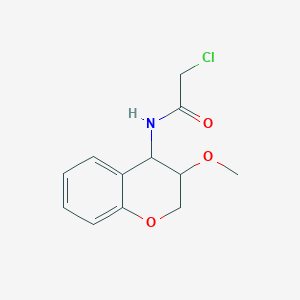
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2678868.png)
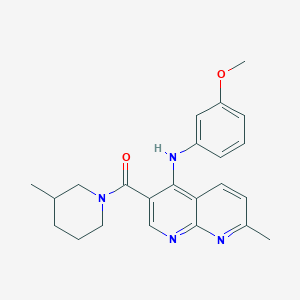
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)
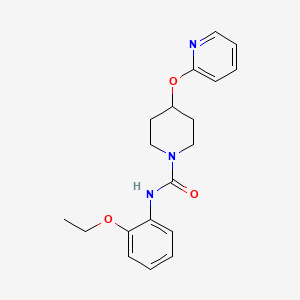
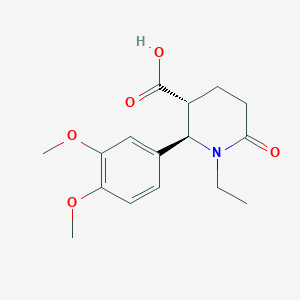
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)
